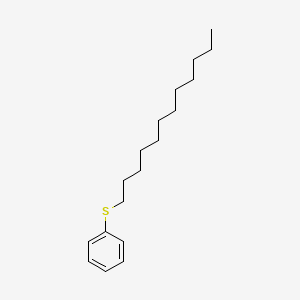
26-Hexacosanolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
26-Hexacosanolide is a semiochemical compound with the molecular formula C26H50O2. It is a macrolactone, a type of lactone with a large ring structure, and is known for its role in chemical communication among various species, particularly insects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 26-Hexacosanolide typically involves the cyclization of long-chain fatty acids. One common method is the esterification of hexacosanoic acid followed by intramolecular lactonization. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve the extraction of precursor fatty acids from natural sources such as plant waxes, followed by chemical modification to achieve the desired lactone structure. The process is optimized for high yield and purity, often involving multiple purification steps .
化学反応の分析
Types of Reactions: 26-Hexacosanolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces diols.
Substitution: Produces substituted lactones or esters.
科学的研究の応用
26-Hexacosanolide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrolactone synthesis and reactivity.
Biology: Plays a role in the chemical communication systems of insects, particularly in pheromone signaling.
Industry: Used in the formulation of fragrances and as a component in the production of biodegradable plastics
作用機序
The mechanism of action of 26-Hexacosanolide involves its interaction with specific receptors in the target organisms. In insects, it binds to pheromone receptors, triggering behavioral responses such as mating or aggregation. The molecular targets include G-protein coupled receptors and ion channels, which mediate the signal transduction pathways .
類似化合物との比較
- 16-Octadecanolide
- 18-Nonadecanolide
- 20-Eicosanolide
- 22-Docosanolide
Comparison: 26-Hexacosanolide is unique due to its longer carbon chain and larger ring structure compared to other macrolactones. This structural difference imparts distinct chemical properties and biological activities, making it particularly effective in specific chemical communication roles .
特性
CAS番号 |
57951-54-9 |
|---|---|
分子式 |
C26H50O2 |
分子量 |
394.7 g/mol |
IUPAC名 |
oxacycloheptacosan-2-one |
InChI |
InChI=1S/C26H50O2/c27-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-28-26/h1-25H2 |
InChIキー |
MYBBGYHMPJENNR-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCCCCCCCCC(=O)OCCCCCCCCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy-](/img/structure/B14624233.png)

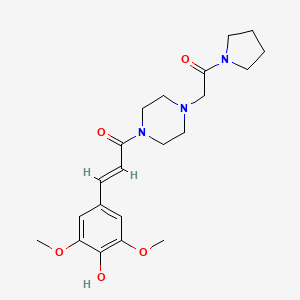
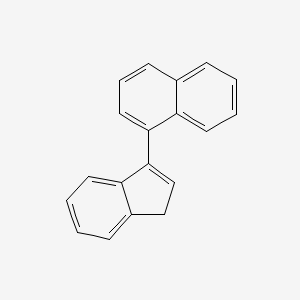
![8-Hydroxy-1-phenyl-1,2,4,5-tetrahydro-7H-benzo[g]indazol-7-one](/img/structure/B14624256.png)

![Bis[2-(2,4-dinitroanilino)ethyl] butanedioate](/img/structure/B14624276.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
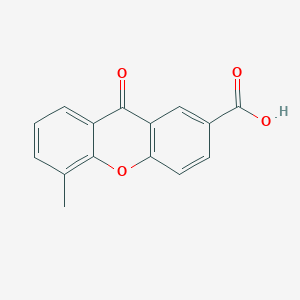
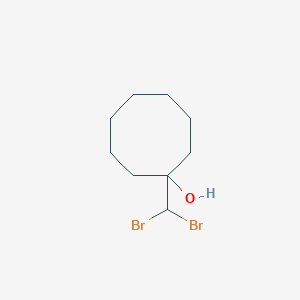
![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)

